5-Amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-bromo-3-methylpyridine-2-carboxylic acid
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Overview
Description
2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- is a complex organic compound with a unique structure that includes a pyridine ring, a quinoline moiety, and various functional groups such as amino, methoxy, and bromo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine and quinoline intermediates, followed by the introduction of the amino, methoxy, and bromo groups through various chemical reactions. Common reagents used in these reactions include brominating agents, methoxylating agents, and amination reagents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to increase the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups in place of the bromo group.
Scientific Research Applications
2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid derivatives: Compounds with similar structures but different functional groups.
Quinoline derivatives: Compounds that share the quinoline moiety but have different substituents.
Uniqueness
What sets 2-PYRIDINECARBOXYLICACID,5-AMINO-6-(7-AMINO-5,8-DIHYDRO-6-METHOXY-5,8-DIOXO-2-QUINOLINYL)-4-BROMO-3-METHYL- apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both pyridine and quinoline rings, along with the specific arrangement of amino, methoxy, and bromo groups, makes this compound particularly versatile in various applications.
Properties
CAS No. |
64463-45-2 |
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Molecular Formula |
C17H13BrN4O5 |
Molecular Weight |
433.2 g/mol |
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-bromo-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H13BrN4O5/c1-5-8(18)9(19)13(22-11(5)17(25)26)7-4-3-6-12(21-7)15(24)10(20)16(27-2)14(6)23/h3-4H,19-20H2,1-2H3,(H,25,26) |
InChI Key |
NVPGPOSVTFVACA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)Br |
Origin of Product |
United States |
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